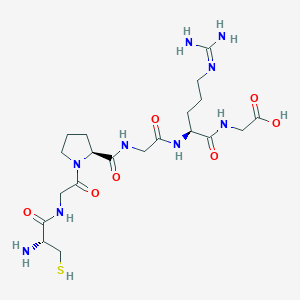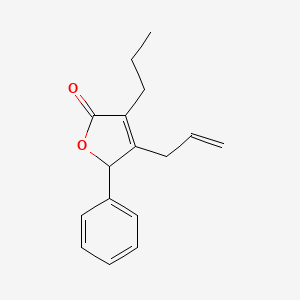![molecular formula C12H28O3Si B14239833 (2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol CAS No. 429687-45-6](/img/structure/B14239833.png)
(2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol is a chemical compound that features a tert-butyl(dimethyl)silyl group attached to a hexane-1,2-diol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The reaction can be summarized as follows:
Protection of Hydroxyl Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The silyl ether group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of deprotected diol or other substituted derivatives.
Aplicaciones Científicas De Investigación
(2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.
Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.
Medicine: Utilized in the development of pharmaceuticals where specific functional group modifications are necessary.
Industry: Applied in the production of specialty chemicals and materials where precise control over molecular structure is essential.
Mecanismo De Acción
The mechanism by which (2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol exerts its effects involves the protection of hydroxyl groups, which prevents them from participating in unwanted side reactions. The tert-butyl(dimethyl)silyl group is stable under a variety of conditions but can be selectively removed when desired, allowing for controlled deprotection and subsequent reactions.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilyl chloride: Used for similar protective purposes in organic synthesis.
Hexane-1,2-diol: The unprotected form of the compound.
tert-Butyldimethylsilyl ether: Another silyl ether used for protecting hydroxyl groups.
Uniqueness
(2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol is unique due to its specific configuration and the presence of both a silyl protecting group and a diol backbone. This combination allows for selective protection and deprotection, making it a valuable tool in complex synthetic pathways.
Propiedades
Número CAS |
429687-45-6 |
|---|---|
Fórmula molecular |
C12H28O3Si |
Peso molecular |
248.43 g/mol |
Nombre IUPAC |
(2R)-6-[tert-butyl(dimethyl)silyl]oxyhexane-1,2-diol |
InChI |
InChI=1S/C12H28O3Si/c1-12(2,3)16(4,5)15-9-7-6-8-11(14)10-13/h11,13-14H,6-10H2,1-5H3/t11-/m1/s1 |
Clave InChI |
YGMNTPDYZVJPIJ-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)OCCCC[C@H](CO)O |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCCCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


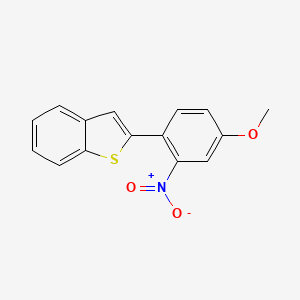
![2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14239757.png)
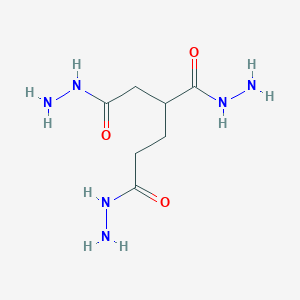
![N-(4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239765.png)
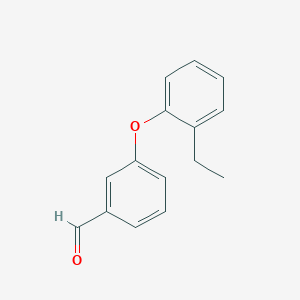
![2,2'-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline)](/img/structure/B14239782.png)
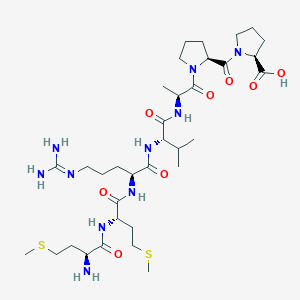
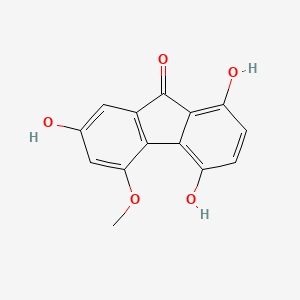
![4-Phenyl-1-[(4-sulfamoylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14239806.png)
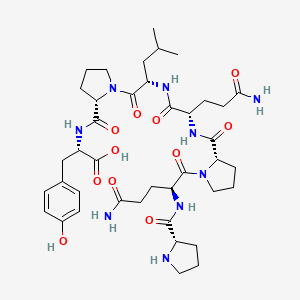
![nitric acid;4-phenyl-9H-pyrimido[4,5-b]indol-2-amine](/img/structure/B14239815.png)
